molecular formula C14H27N3O3 B1381220 tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate CAS No. 2081883-53-4

tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Cat. No.: B1381220
CAS No.: 2081883-53-4
M. Wt: 285.38 g/mol
InChI Key: JCHIBKSSZNWERE-GMTAPVOTSA-N
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Description

Tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a tert-butyl group, an amino group, and a dimethylcarbamoyl group attached to a cyclohexyl ring. It is often used in various chemical and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate typically involves multiple steps, starting with the preparation of the cyclohexyl ring. The amino and dimethylcarbamoyl groups are then introduced through a series of reactions, including amination and carbamoylation. The tert-butyl group is usually added in the final steps to ensure the stability of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of advanced catalytic systems and controlled reaction environments to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines and alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.

Scientific Research Applications

Tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1R,2R,5R)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate
  • tert-Butyl ((1R,2R,5R)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Uniqueness

Tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific reactivity patterns are required.

Properties

IUPAC Name

tert-butyl N-[(1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHIBKSSZNWERE-GMTAPVOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC[C@H]1N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 2
tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 3
tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 4
tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 5
tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 6
tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

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